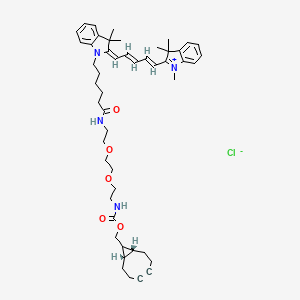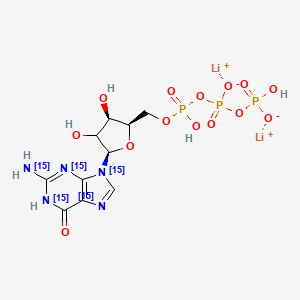
QM-FN-SO3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 3-(4-(Dicyanomethylene)-2-(2-(5-(4-(dimethylamino)phenyl)thiophen-2-yl)vinyl)quinolin-1(4H)-yl)propane-1-sulfonate: It is primarily used for in vivo imaging of amyloid β plaques, which are associated with Alzheimer’s disease . This compound is known for its high binding affinity, ultra-high sensitivity, and ability to penetrate the blood-brain barrier .
Vorbereitungsmethoden
The synthesis of QM-FN-SO3 involves a two-stage process . The first stage includes the preparation of the quinoline-malononitrile-thiophene-(dimethylamino)phenylsulfonate core. The entire preparation process takes approximately two days .
Analyse Chemischer Reaktionen
QM-FN-SO3 undergoes various chemical reactions, including:
Oxidation: This reaction can be induced under specific conditions, leading to the formation of oxidized derivatives.
Reduction: this compound can be reduced to its corresponding amine derivatives under appropriate conditions.
Substitution: The compound can undergo substitution reactions, particularly at the thiophene and quinoline moieties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions are typically derivatives of the original compound with modified functional groups .
Wissenschaftliche Forschungsanwendungen
QM-FN-SO3 is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine . Some of its key applications include:
In vivo imaging: It is used for the detection of amyloid β plaques in Alzheimer’s disease research
Confocal microscopy: The compound is employed in confocal microscopy for high-resolution imaging of biological tissues.
Drug screening: This compound is used in drug screening assays to evaluate the efficacy of potential therapeutic agents targeting amyloid β plaques
Wirkmechanismus
QM-FN-SO3 exerts its effects through its near-infrared aggregation-induced emission properties . The compound binds to amyloid β plaques, leading to a significant increase in fluorescence intensity. This fluorescence is due to the aggregation-induced emission mechanism, where the compound emits light upon aggregation . The molecular targets of this compound are the amyloid β plaques, and the pathways involved include the binding of the compound to the plaques and the subsequent emission of near-infrared light .
Vergleich Mit ähnlichen Verbindungen
QM-FN-SO3 is unique compared to other similar compounds due to its high binding affinity, ultra-high sensitivity, and ability to penetrate the blood-brain barrier . Similar compounds include:
Thioflavin T (ThT): Commonly used for amyloid β plaque detection but has limitations such as shorter emission wavelengths and lower sensitivity.
Thioflavin S (ThS): Another widely used probe with similar limitations as ThT.
Other quinoline-based probes: These probes also exhibit near-infrared emission but may not have the same level of sensitivity and binding affinity as this compound.
Eigenschaften
Molekularformel |
C29H25N4NaO3S2 |
|---|---|
Molekulargewicht |
564.7 g/mol |
IUPAC-Name |
sodium;3-[4-(dicyanomethylidene)-2-[(E)-2-[5-[4-(dimethylamino)phenyl]thiophen-2-yl]ethenyl]quinolin-1-yl]propane-1-sulfonate |
InChI |
InChI=1S/C29H26N4O3S2.Na/c1-32(2)23-10-8-21(9-11-23)29-15-14-25(37-29)13-12-24-18-27(22(19-30)20-31)26-6-3-4-7-28(26)33(24)16-5-17-38(34,35)36;/h3-4,6-15,18H,5,16-17H2,1-2H3,(H,34,35,36);/q;+1/p-1/b13-12+; |
InChI-Schlüssel |
WYMGXQAGHDNQOV-UEIGIMKUSA-M |
Isomerische SMILES |
CN(C)C1=CC=C(C=C1)C2=CC=C(S2)/C=C/C3=CC(=C(C#N)C#N)C4=CC=CC=C4N3CCCS(=O)(=O)[O-].[Na+] |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C2=CC=C(S2)C=CC3=CC(=C(C#N)C#N)C4=CC=CC=C4N3CCCS(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


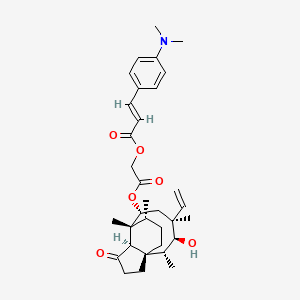
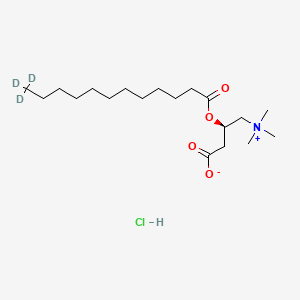
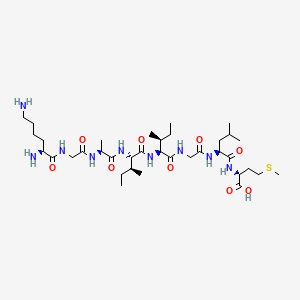
![1-(4-Ethylphenyl)-3-[(6-methyl-1H-benzimidazol-2-yl)thio]-2-propen-1-one](/img/structure/B12385791.png)
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-carbamimidamidopentanoyl]amino]-5-oxo-5-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-amino-5-oxopentanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-6-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoic acid](/img/structure/B12385794.png)

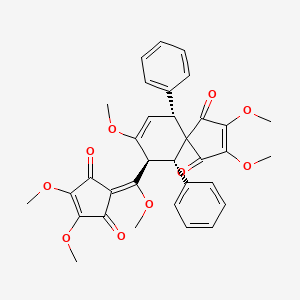
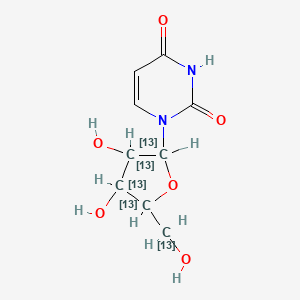
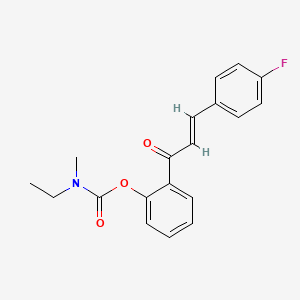

![2-[1-[[1-[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]piperidin-4-yl]methyl]piperidin-4-yl]ethyl 3-butan-2-yl-1-[1-(2-methoxy-2-oxoethyl)-6-oxopyridin-3-yl]-2-oxo-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate](/img/structure/B12385837.png)
